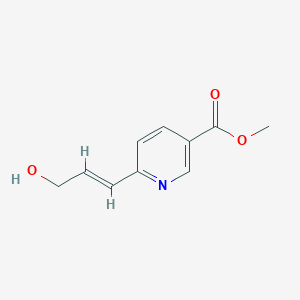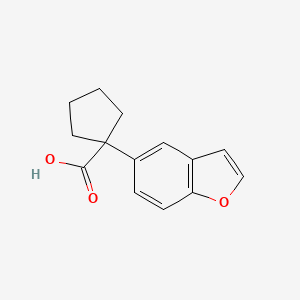
1-(Benzofuran-5-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid is an organic compound featuring a benzofuran moiety fused to a cyclopentane ring with a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring, followed by further functionalization to introduce the cyclopentane and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts, such as palladium or copper, to facilitate the cyclization and functionalization reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups, such as alcohols or aldehydes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzofuran derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of polymers, dyes, and other industrial materials
Mécanisme D'action
The mechanism of action of 1-(1-benzofuran-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various physiological processes. The compound may also interact with receptors and signaling pathways involved in disease progression .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound, benzofuran, shares the benzofuran ring structure but lacks the cyclopentane and carboxylic acid groups.
Benzothiophene: Similar to benzofuran, benzothiophene contains a fused benzene and thiophene ring, exhibiting different chemical and biological properties.
Indole: Indole features a fused benzene and pyrrole ring, with diverse biological activities and applications
Uniqueness: 1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, combining the benzofuran ring with a cyclopentane carboxylic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H14O3 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-(1-benzofuran-5-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O3/c15-13(16)14(6-1-2-7-14)11-3-4-12-10(9-11)5-8-17-12/h3-5,8-9H,1-2,6-7H2,(H,15,16) |
Clé InChI |
STYSYZTWQJGGRD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC3=C(C=C2)OC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


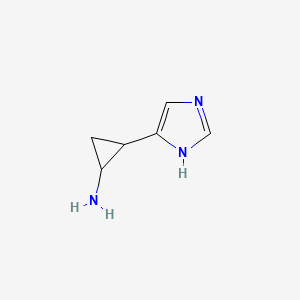
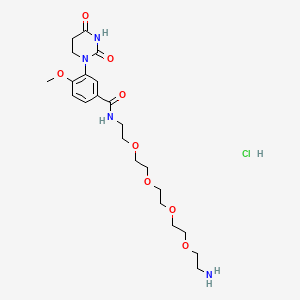
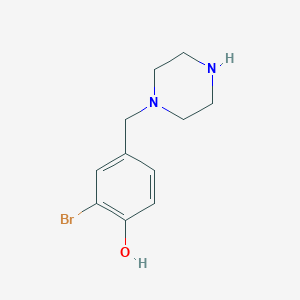
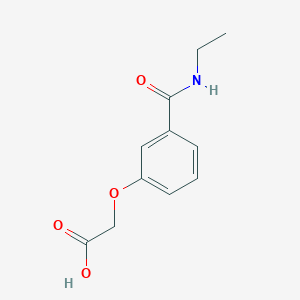
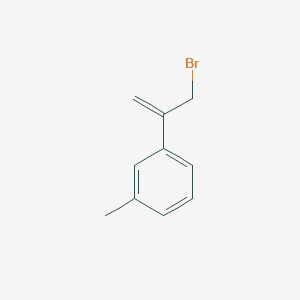
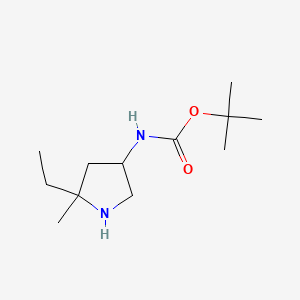
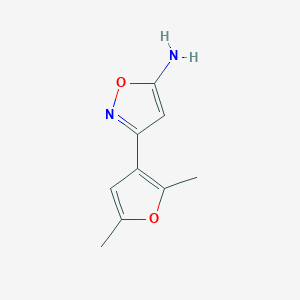
![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)
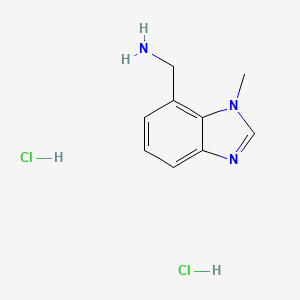
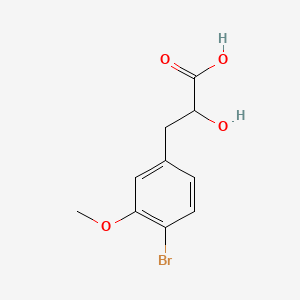
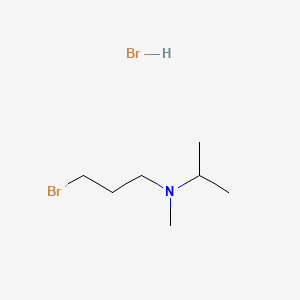
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
